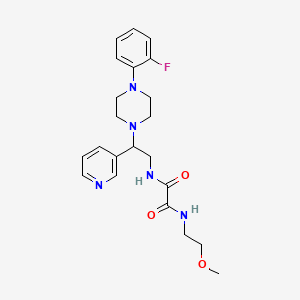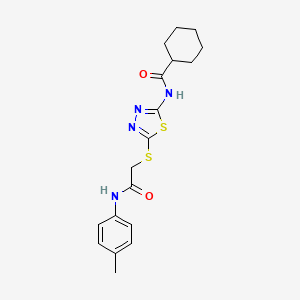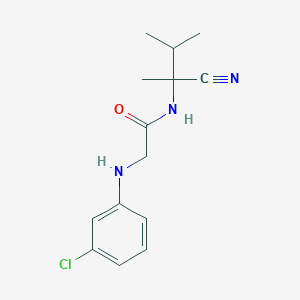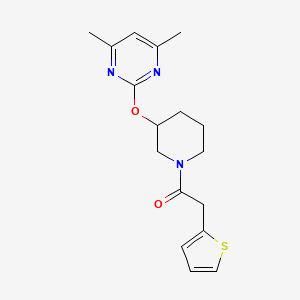
4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a chemically synthesized molecule that may have potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, synthesis, and structural analysis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from basic chemical materials. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, is achieved through methylation, thiocyanation, ethylation, and oxidation processes . This suggests that the synthesis of 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide could also involve similar steps, such as functional group transformations and the formation of heterocyclic systems, which are common in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of compounds is crucial for their biological activity. Spectroscopic studies, such as MS, IR, 1H NMR, and 13C NMR, are typically used to characterize the structure of synthesized compounds . The crystal structure of a related compound, a Schiff base, has been determined, indicating the presence of tautomerism, which is significant for its photochromic and thermochromic characteristics . This implies that the molecular structure of 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide could also exhibit such properties and would require similar analytical techniques for its characterization.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups and molecular framework. The synthesis of related compounds involves reactions such as methylation, thiocyanation, and oxidation . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and modification of 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, potentially affecting its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The crystallographic analysis provides insights into the solid-state properties, such as lattice parameters and density . These properties are essential for the formulation and delivery of the compound in a biological context. The related compounds discussed in the papers suggest that detailed analysis of physical and chemical properties is necessary to understand the behavior of 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide in various environments.
Applications De Recherche Scientifique
Antioxidant Capacity and Reaction Pathways
Research on compounds similar to 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide has shown significant interest in their antioxidant capacities. Studies have focused on elucidating the reaction pathways underlying specific assays used to measure antioxidant capacity, such as the ABTS/PP decolorization assay. These studies aim to understand how different antioxidants, particularly those of phenolic nature, interact with radicals and the implications of these interactions for measuring total antioxidant capacity (Ilyasov et al., 2020).
Pharmacological Properties and Clinical Use
Compounds structurally related to 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide have been reviewed for their pharmacological properties and clinical use. For instance, metoclopramide, with distinct pharmacological properties, has been advocated for use in gastrointestinal diagnostics and various types of vomiting treatment. Such reviews provide a comprehensive overview of the clinical applications and the underlying mechanisms of action, offering insights into how related compounds could be applied in medical practice (Pinder et al., 2012).
Sulfonamides in Medicinal Chemistry
The sulfonamide group, a part of the compound , has been the subject of extensive research due to its presence in many clinically used drugs. A review covering the main classes of sulfonamides investigated between 2008 and 2012 highlighted the novel drugs and the potential therapeutic applications of sulfonamides, including their role as carbonic anhydrase inhibitors, COX2 inhibitors, and in the treatment of various cancers (Carta et al., 2012).
Benzothiazole Derivatives in Medicinal Chemistry
The benzothiazole unit, integral to the compound under discussion, is recognized for its pharmacological significance. Reviews have detailed the structural activity relationships and the importance of benzothiazole derivatives in medicinal chemistry, underscoring their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties (Bhat & Belagali, 2020). These reviews suggest that modifications to the benzothiazole core can lead to significant enhancements in biological activity, making it a key area of interest for the development of new therapeutic agents.
Propriétés
IUPAC Name |
4-ethylsulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-3-30(25,26)15-9-7-13(8-10-15)20(24)23-21-22-16(12-29-21)18-11-14-5-4-6-17(27-2)19(14)28-18/h4-12H,3H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRITUNHWUNTHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2542130.png)




![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B2542138.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2542141.png)
![Tert-butyl n-(1-{[(2s,4r)-4-methoxypyrrolidin-2-yl]methyl}-1h-pyrazol-3-yl)carbamate hydrochloride](/img/structure/B2542143.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-benzoylbenzamide](/img/structure/B2542145.png)


![Methyl amino[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)